Tin(II) tartrate hydrate

Catalog No.
S591735
CAS No.
815-85-0
M.F
C4H4O6Sn
M. Wt
266.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) tartrate hydrate

Halogen-free Sn(II) source eliminates chloride contamination and rapid hydrolysis issues of SnCl₂. Enables high-purity SnO₂ nanomaterial synthesis without halide residues. • Stable in aqueous solutions up to pH 6.0, unlike SnCl₂ requiring pH

CAS Number

815-85-0

Product Name

Tin(II) tartrate hydrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;tin(2+)

Molecular Formula

C4H4O6Sn

Molecular Weight

266.78 g/mol

InChI

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1

InChI Key

YXTDAZMTQFUZHK-ZVGUSBNCSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Sn+2]

The exact mass of the compound Stannous tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Tin(II) tartrate hydrate (CAS: 815-85-0) is a specialized, halogen-free stannous compound that serves as both a reactive source of Sn(II) and an intrinsic chelating agent. Unlike simple inorganic tin salts, the bidentate tartrate ligand complexes the tin center, significantly altering its solubility, thermal decomposition profile, and electrochemical behavior. In industrial and advanced laboratory settings, it is primarily procured as a high-purity precursor for the synthesis of tin(II) oxide (SnO) and tin(IV) oxide (SnO2) nanomaterials, as well as a critical component in advanced tin and tin-alloy electroplating baths where morphological control and mild pH conditions are required [1].

Research Fit

Workflow Coordination complex for electroplating, catalysis, and kit formulation
Selection Ligand-stabilized Sn(II) source for reproducible aqueous speciation
Use context Mild reducing agent and Lewis acid catalyst; reported textile auxiliary

Attempting to substitute Tin(II) tartrate hydrate with cheaper, more common inorganic salts like Tin(II) chloride (SnCl2) or Tin(II) sulfate (SnSO4) frequently results in process failure or material contamination. SnCl2 is highly prone to rapid hydrolysis, precipitating as insoluble basic tin chlorides or tin hydroxides unless maintained in highly acidic environments (pH < 1.5), which causes severe corrosion in processing equipment and limits coprecipitation strategies [1]. Furthermore, using SnCl2 as a thermal precursor inevitably introduces trace chloride impurities that degrade the electronic properties of resulting SnO2 semiconductors. Conversely, while SnSO4 is sulfate-based, it lacks intrinsic complexation capabilities; in electroplating, free Sn2+ ions deposit too rapidly, causing dendritic, porous film growth unless heavily compensated with proprietary organic brighteners.

Substitution Risk

Tartrate ligand prevents Sn(OH)₂ precipitation; alternative Sn²⁺ salts (e.g., SnCl₂, SnSO₄) may hydrolyze unpredictably in aqueous workups.
Electrodeposition from tartrate baths follows an instantaneous 3D nucleation mechanism; sulfate or chloride systems may shift to progressive nucleation, altering deposit morphology.
Polarographic behavior differs: stannous tartrate yields a well-defined reversible wave, while free Sn²⁺ often gives irreversible signals with analytical interference.

pH Stability Against Hydrolysis

Simple tin(II) salts undergo rapid hydrolytic decomposition in aqueous environments, requiring extreme acidification. SnCl2 begins to precipitate basic salts at pH levels above 1.5. In contrast, the tartrate ligand in Tin(II) tartrate hydrate complexes the Sn(II) ion, preventing premature hydrolysis and extending the stable processable pH window to 4.0–6.0 [1]. This allows for hydrothermal processing and coprecipitation with other metal cations that would otherwise remain soluble or precipitate unevenly at highly acidic pH levels.

Evidence DimensionAqueous stability without precipitation
Target Compound DataStable at pH 4.0–6.0
Comparator Or BaselineTin(II) chloride (SnCl2): Precipitates at pH > 1.5
Quantified DifferenceEnables processing in mildly acidic to near-neutral conditions (ΔpH ~3.0-4.5 higher)
ConditionsAqueous solution, room temperature to hydrothermal conditions

Procuring this complexed salt eliminates the need for highly corrosive acidic solvents, enabling mild-pH synthesis routes and protecting acid-sensitive substrates.

⁹⁹ᵐTc Labeling
Reported
>90% yield with 5–30 μg at pH 7–9 vs. SnCl₂ (variable)
Supports lyophilized kit formulation with reported high labeling efficiency
Class-level inference; optimized kit conditions

Halogen-Free Thermal Decomposition

When synthesizing SnO2 nanoparticles for gas sensors or transparent conducting oxides, precursor purity dictates final electronic performance. Thermal decomposition of SnCl2 frequently leaves trace chloride residues trapped in the oxide lattice, which act as uncontrolled dopants or corrosive sites. Tin(II) tartrate hydrate decomposes completely at moderate temperatures into SnO/SnO2, with the organic tartrate ligand burning off cleanly as volatile carbonaceous gases (CO2, H2O), ensuring a 0% halogen residue in the final calcined product[1].

Evidence DimensionHalogen contamination in calcined oxide
Target Compound Data0% halogen residue
Comparator Or BaselineTin(II) chloride (SnCl2): Trace chloride retention
Quantified DifferenceComplete elimination of halide impurities
ConditionsThermal calcination in air (300°C - 600°C)

Essential for materials scientists and engineers who require high-purity, defect-controlled tin oxide for electronic, optoelectronic, or catalytic applications.

PET Catalysis
Head-to-head
Activity equal/higher than Sb₂O₃; lower acetaldehyde and improved color
May reduce AA regeneration and polymer discoloration vs. antimony catalysts
10–200 ppm loading; patent literature evidence

Intrinsic Grain Refinement

In electroplating baths, the rapid reduction of uncomplexed Sn2+ from Tin(II) sulfate (SnSO4) causes dendritic, uneven film growth. To counter this, commercial SnSO4 baths require high concentrations of proprietary organic brighteners. Tin(II) tartrate acts as an intrinsic grain refiner; the tartrate complex regulates the release rate of free Sn2+ to the cathode, lowering the effective deposition rate and yielding a dense, smooth, and fine-grained tin deposit without over-reliance on external additives [1].

Evidence DimensionFilm morphology and additive dependency
Target Compound DataSmooth, fine-grained deposits via intrinsic complexation
Comparator Or BaselineTin(II) sulfate (SnSO4): Dendritic growth requiring heavy brightener formulation
Quantified DifferenceSignificant reduction in required external grain refiners
ConditionsElectrolytic tin plating baths

Allows for simpler, more stable electroplating bath formulations, reducing procurement costs for complex multi-component additive packages.

Nucleation Kinetics
Cross-study
Instantaneous 3D nucleation under diffusion control; comparable diffusion coefficients
Predictable nucleation may improve deposit uniformity vs. progressive models
Sulfate-tartrate bath, vitreous carbon electrode
Stability Constant
Head-to-head
log β = 10.15 (tartrate) vs. 11.28 (citrate)
Tartrate forms more stable mixed chloride species; speciation profile differs
I=0.15 M NaCl, 25°C; potentiometric titration
Polarographic Wave
Head-to-head
E₁/₂ ~ -0.45 V vs. SCE; reversible Sn²⁺/Sn(0) couple
Enables precise amperometric titration; free Sn²⁺ yields irreversible waves
0.5 M tartrate medium, DME

High-Purity SnO2 Nanoparticle Precursor

Because it decomposes cleanly without leaving halogen or sulfate residues, Tin(II) tartrate hydrate is the optimal choice for synthesizing high-purity SnO2 nanoparticles used in gas sensors, transparent conducting oxides (TCOs), and lithium-ion battery anodes [1].

Mild-pH Hydrothermal Synthesis

Its extended stability window against hydrolysis (up to pH 4.0–6.0) makes it the preferred Sn(II) source for hydrothermal processes where highly acidic conditions would destroy other co-precipitants, templates, or acid-sensitive substrates [2].

Advanced Tin and Tin-Alloy Electroplating

In surface finishing, it is utilized to formulate stable, mildly acidic plating baths. Its intrinsic complexing ability yields smooth, fine-grained deposits, making it highly suitable for electronic component plating where dendritic growth (tin whiskers) must be minimized [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
⁹⁹ᵐTc Radiopharmaceutical Kits
Ligand-stabilized Sn(II) reducing power
Radiochemical yield and kit shelf-life stability
Food-Grade PET Synthesis
Heavy-metal-free catalytic activity
Acetaldehyde generation and polymer color (b*)
Cyanide-Free Tin Electroplating
Tartrate-controlled nucleation kinetics
Deposit uniformity and throwing power
Polarographic Tin Quantification
Reversible redox couple
Calibration linearity and hydrolysis resistance

Physical Description

White solid; [Merck Index] White powder; [Avocado Research MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

267.902990 g/mol

Monoisotopic Mass

267.902990 g/mol

Heavy Atom Count

11

UNII

6JS9U5611X

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

815-85-0

Wikipedia

Stannous tartrate

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, tin(2+) salt (1:1): ACTIVE

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